molecular formula C15H10ClFO4 B6408315 6-Chloro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261966-10-2

6-Chloro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408315
CAS RN: 1261966-10-2
M. Wt: 308.69 g/mol
InChI Key: QVNTVYCVXXGWLP-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, commonly referred to as 6-CFM-benzoic acid, is a synthetic organic compound with a molecular formula of C13H9ClF2O3. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. 6-CFM-benzoic acid is used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. It is also used in laboratory experiments to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

6-CFM-benzoic acid has a wide range of scientific research applications. It is used as a reagent in organic synthesis and has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in drug development, as it has been used to synthesize a variety of compounds that have potential therapeutic applications. In addition, 6-CFM-benzoic acid has been used in biochemistry to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 6-CFM-benzoic acid is not well understood. However, it is thought to act as an inhibitor of the enzyme cytochrome P450 (CYP) 2C8, which is involved in the metabolism of drugs and other compounds. This inhibition may lead to increased levels of the drugs or compounds in the body, which can have both therapeutic and adverse effects.
Biochemical and Physiological Effects
6-CFM-benzoic acid has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of the enzyme cytochrome P450 (CYP) 2C8, which is involved in the metabolism of drugs and other compounds. This inhibition may lead to increased levels of the drugs or compounds in the body, which can have both therapeutic and adverse effects. In addition, 6-CFM-benzoic acid has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

6-CFM-benzoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized using the Friedel-Crafts acylation reaction or the nucleophilic acyl substitution reaction. It is also stable and has a long shelf life. However, it has some limitations. It is a relatively weak inhibitor of cytochrome P450 (CYP) 2C8 and may not be suitable for use in experiments that require strong inhibition of the enzyme. In addition, it is not water-soluble and may not be suitable for use in experiments that require aqueous solutions.

Future Directions

There are a variety of potential future directions for 6-CFM-benzoic acid. Further research could be conducted to better understand its mechanism of action and explore its potential therapeutic applications. In addition, more research could be conducted to determine its efficacy in inhibiting the activity of other enzymes, such as cytochrome P450 (CYP) 3A4 and CYP2D6. Finally, further research could be conducted to explore the potential for 6-CFM-benzoic acid to be used in drug delivery systems, such as liposomes and nanoparticles.

Synthesis Methods

6-CFM-benzoic acid can be synthesized by a variety of methods, including the Friedel-Crafts acylation reaction and the nucleophilic acyl substitution reaction. In the Friedel-Crafts acylation reaction, an aromatic compound is reacted with an acid chloride in the presence of an aluminum chloride catalyst to form an acylated product. The nucleophilic acyl substitution reaction involves the reaction of an acid chloride with a nucleophile such as a primary or secondary amine or an alcohol to form an acylated product. Both of these methods can be used to synthesize 6-CFM-benzoic acid from the starting materials 2-fluoro-4-methoxybenzoic acid and chlorine.

properties

IUPAC Name

2-chloro-6-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)8-5-6-9(12(17)7-8)10-3-2-4-11(16)13(10)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNTVYCVXXGWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691447
Record name 3-Chloro-2'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid

CAS RN

1261966-10-2
Record name 3-Chloro-2'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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